molecular formula C20H28N2O12 B606176 Bis-PEG4-NHS ester CAS No. 1314378-11-4

Bis-PEG4-NHS ester

Cat. No.: B606176
CAS No.: 1314378-11-4
M. Wt: 488.45
InChI Key: BQLKLYYHZOLCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Foundation

Chemical Structure and Classification

Bis-PEG4-NHS ester is a homobifunctional crosslinker characterized by a symmetrical architecture. Its molecular formula, C₂₀H₂₈N₂O₁₂ , reflects a central PEG4 spacer flanked by two NHS ester groups (Figure 1). The PEG4 component consists of four repeating ethylene glycol units (−CH₂−CH₂−O−), conferring hydrophilicity and flexibility, while the terminal NHS esters enable amine-reactive conjugation. With a molecular weight of 488.4 g/mol and a density of 1.4 g/cm³ , this compound is typically stored at −20°C to preserve its reactivity.

Table 1: Key Structural Properties of this compound
Property Value
Molecular Formula C₂₀H₂₈N₂O₁₂
Molecular Weight 488.4 g/mol
CAS Number 1314378-11-4
Reactivity Primary amines (pH 7–9)
Solubility DMSO, water (10 mg/mL)
Storage Conditions −20°C, anhydrous environment

Classified as a non-cleavable PEG linker , this compound facilitates stable amide bond formation between biomolecules, making it indispensable for antibody-drug conjugates (ADCs) and protein-protein crosslinking.

Historical Development in Bioconjugation Chemistry

The evolution of this compound is rooted in two key advancements: NHS ester chemistry and PEGylation technology .

  • NHS Esters : Introduced in 1963 by Anderson et al., NHS esters revolutionized amide bond formation by reacting selectively with primary amines under mild aqueous conditions. Unlike earlier reagents (e.g., carbodiimides), NHS esters produced water-soluble byproducts, simplifying purification.
  • PEGylation : In the 1970s, PEG conjugation to proteins emerged to enhance circulation half-life and reduce immunogenicity. Early PEG reagents were polydisperse, but the 1990s saw the development of monodisperse PEG derivatives like this compound, enabling precise control over bioconjugate architecture.

The fusion of these technologies allowed this compound to address historical challenges in bioconjugation, such as uncontrolled crosslinking and solubility limitations.

Structure-Function Relationship of the NHS Ester Terminus

The reactivity and efficacy of this compound derive from its terminal NHS groups and PEG4 spacer:

  • NHS Ester Reactivity :

    • NHS esters undergo nucleophilic attack by primary amines (e.g., lysine residues) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.
    • Reaction efficiency peaks at pH 7–9 , where amines are deprotonated.
    • Competitive hydrolysis occurs in aqueous environments, necessitating fresh preparation of stock solutions.
  • PEG4 Spacer :

    • The tetraethylene glycol chain enhances solubility in polar solvents, reducing aggregation during conjugation.
    • Its flexibility minimizes steric hindrance, ensuring optimal orientation for bimolecular reactions.
    • Compared to shorter PEGs (e.g., PEG2), PEG4 balances spatial separation and molecular compactness, making it ideal for linking large biomolecules.
Figure 2: Reaction Mechanism of NHS Ester with Primary Amine

$$ \text{NHS ester} + \text{R-NH}_2 \rightarrow \text{R-NH-C(=O)-R'} + \text{NHS} $$
Amide bond formation via nucleophilic acyl substitution.

Significance in Biochemical Research

This compound has become a cornerstone in diverse applications:

  • Antibody-Drug Conjugates (ADCs) :

    • Used to link cytotoxic agents to antibodies via lysine residues, improving tumor targeting and reducing off-site toxicity.
    • Example: Conjugation of monomethyl auristatin E (MMAE) to trastuzumab using this compound enhanced serum stability compared to disulfide-based linkers.
  • Protein Labeling and Crosslinking :

    • Enables site-specific labeling of proteins for fluorescence microscopy and surface plasmon resonance (SPR) studies.
    • In a 2023 study, this compound facilitated the labeling of DsbA protein with fluorescent dyes, enabling real-time tracking of oxidative folding.
  • Nanoparticle Functionalization :

    • Conjugates targeting ligands (e.g., folic acid) to drug-loaded nanoparticles, enhancing cellular uptake.
    • PEG4 spacers prevent nanoparticle aggregation in physiological fluids.
  • Enzyme Immobilization :

    • Used to anchor enzymes onto biosensor surfaces while maintaining catalytic activity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKLYYHZOLCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134949
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314378-11-4
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Activation of PEG4 Linkers

The synthesis of this compound hinges on functionalizing a tetraethylene glycol (PEG4) spacer with N-hydroxysuccinimide (NHS) ester groups at both termini. This process typically employs carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxylate intermediates. The reaction proceeds in two stages: (1) EDC facilitates the formation of an O-acylisourea intermediate from the PEG4 dicarboxylic acid, and (2) NHS displaces the intermediate to yield the stable NHS ester.

Reaction Scheme:

  • Activation:
    PEG4-COOH+EDCPEG4-COO-EDC\text{PEG4-COOH} + \text{EDC} \rightarrow \text{PEG4-COO-EDC}

  • NHS Ester Formation:
    PEG4-COO-EDC+NHSPEG4-NHS+Byproducts\text{PEG4-COO-EDC} + \text{NHS} \rightarrow \text{PEG4-NHS} + \text{Byproducts}

This method ensures high yields (>80%) when conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres.

PEG4 Functionalization and Bifunctionalization

The PEG4 backbone is synthesized via controlled anionic polymerization of ethylene oxide, followed by end-capping with carboxylic acid groups. Bifunctionalization requires stoichiometric excess of NHS (2.2 equivalents per carboxyl group) to ensure both termini are activated. Nuclear magnetic resonance (NMR) spectroscopy confirms successful functionalization, with characteristic peaks for NHS esters at δ 2.8–3.0 ppm (succinimide protons).

Reaction Optimization and Kinetic Considerations

Buffer Selection and pH Dependence

NHS ester reactivity is maximized in amine-free buffers such as phosphate (pH 7.2–8.5), HEPES, or borate. Tris-based buffers are avoided due to competitive primary amine reactions. Hydrolysis, a major side reaction, follows pseudo-first-order kinetics with a half-life of 4–5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C).

Table 1: Hydrolysis Rates of this compound

pHTemperature (°C)Half-Life
7.004–5 h
8.6410 min

Temperature and Reaction Time

Conjugation reactions are typically conducted at 4°C–25°C for 30 minutes to 4 hours. Elevated temperatures accelerate hydrolysis, necessitating shorter reaction times. For instance, at 25°C and pH 8.0, the optimal incubation period is 1 hour.

Purification and Isolation Techniques

Chromatographic Methods

Post-synthesis, the crude product is purified via size-exclusion chromatography (SEC) using Sephadex LH-20 or similar matrices. SEC removes unreacted NHS, EDC byproducts, and hydrolyzed esters. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column further isolates this compound, achieving purities >98%.

Table 2: Purification Parameters

MethodColumnEluentPurity (%)
SECSephadex LH-20Methanol:Water (70:30)95
RP-HPLCC18Acetonitrile:Water (60:40)98

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy: 1H NMR^1\text{H NMR} (DMSO-d6): δ 2.82 (s, 8H, NHS), 3.45–3.70 (m, 16H, PEG4).

  • Mass Spectrometry: ESI-MS m/z 489.5 [M+H]+^+.

Purity Assessment

High-resolution LC-MS confirms a single peak corresponding to the molecular ion, with UV detection at 260 nm quantifying residual NHS.

Applications in Bioconjugation

This compound’s dual reactivity enables crosslinking in ADCs and PROTACs. For example, it conjugates trastuzumab’s lysine residues to monomethyl auristatin E (MMAE), enhancing solubility and pharmacokinetics .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the hydrophilic properties of the PEG spacer .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C20_{20}H28_{28}N2_2O12_{12}
  • Molecular Weight: 488.5 g/mol
  • CAS Number: 1314378-11-4

Mechanism of Action:
Bis-PEG4-NHS ester facilitates the formation of stable covalent bonds with primary amines and thiol groups present in biomolecules. The NHS ester reacts with amines to form amide bonds, while the maleimide group can react with thiol groups to form thioether bonds, enabling efficient conjugation of various biomolecules.

Bioconjugation

This compound is extensively used for the conjugation of proteins and peptides, which is crucial for developing biopharmaceuticals and diagnostic tools. The compound's ability to form stable linkages ensures that therapeutic agents retain their efficacy over time.

Key Uses:

  • Protein Conjugation: Enhances stability and solubility of proteins.
  • Peptide Conjugation: Facilitates the attachment of therapeutic peptides to targeting moieties.

Drug Delivery Systems

The compound plays a pivotal role in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies through this compound, targeted therapies can be developed that minimize side effects while maximizing therapeutic action against cancer cells.

Case Study:
A study demonstrated that ADCs targeting HER2-positive breast cancer cells were created using this compound. The conjugation efficiency was evaluated using analytical techniques, revealing a significant correlation between drug-linker ratios and cytotoxicity against target cells while sparing non-target cells.

Surface Modification

In addition to its bioconjugation capabilities, this compound is employed for surface modification of various materials. This application is particularly relevant in biosensor development and biomaterials engineering where enhanced biocompatibility is required.

Comparison with Similar Compounds

PEG Chain Length Variations

Compound PEG Units Molecular Weight Key Features Applications
Bis-PEG4-NHS ester 4 488.4 Optimal balance of solubility and steric flexibility ADCs, protein crosslinking
Bis-PEG2-NHS ester 2 ~340 Shorter spacer; reduced solubility, higher steric hindrance Small-molecule conjugation
Bis-PEG5-NHS ester 5 ~550 Longer spacer; enhanced solubility, potential bulkiness Targeted drug delivery
SPDP-PEG36-NHS ester 36 1968.35 Extremely long spacer; specialized for large biomolecule spacing Nanotechnology

Key Insight : PEG4 is widely preferred for its balance of solubility and minimal steric interference, whereas longer PEG chains (e.g., PEG36) are niche-use due to synthesis complexity .

Cleavability

Compound Cleavable? Mechanism Applications
This compound No Stable amide bonds Stable conjugates (e.g., ADCs)
Bis-Tos-(2-hydroxyethyl disulfide) Yes Reductive cleavage (disulfide) Intracellular drug release
Boc-amino-PEG3-SSPy Yes Thiol-disulfide exchange Controlled release in reductive environments

Key Insight: Non-cleavable linkers like Bis-PEG4-NHS are ideal for stable conjugates, while disulfide-based linkers enable triggered payload release .

Functional Group Diversity

Compound Functional Groups Reactivity Applications
This compound NHS esters Amine conjugation Protein labeling, ADCs
Acid-dPEG®5-NHS ester NHS ester + carboxylic acid Dual amine/carboxyl coupling Multifunctional conjugates
TCO-PEG4-NHS ester NHS ester + trans-cyclooctene Bioorthogonal click chemistry Targeted imaging, drug delivery
Methyltetrazine-PEG4-NHS ester NHS ester + tetrazine Tetrazine ligation Bioorthogonal labeling

Key Insight : this compound’s simplicity suits general amine conjugation, while functionalized variants (e.g., TCO, tetrazine) enable advanced bioorthogonal strategies .

Performance Metrics

Solubility and Stability

  • This compound : High aqueous solubility due to PEG4; stable at -5°C but sensitive to hydrolysis .
  • Bis-PEG2-NHS ester : Lower solubility; prone to aggregation in aqueous buffers .
  • Bis-Mal-Lysine-PEG4-TFP ester : Includes maleimide for thiol conjugation; requires strict inert storage .

Cost and Availability

  • This compound is commercially available at lower cost (~$50/mg) compared to specialized linkers like TCO-PEG4-NHS ester (~$200/mg) .
  • Long-chain PEG derivatives (e.g., PEG36) are expensive due to complex synthesis .

Application-Specific Recommendations

Application Recommended Compound Rationale
General protein labeling This compound Cost-effective, reliable amine conjugation
Intracellular drug release Bis-Tos-(2-hydroxyethyl disulfide) Disulfide cleavage in reductive environments
Bioorthogonal imaging TCO-PEG4-NHS ester Compatible with tetrazine probes for click chemistry
Nanoparticle spacing SPDP-PEG36-NHS ester Long spacer minimizes aggregation

Biological Activity

Bis-PEG4-NHS ester (CAS 1314378-11-4) is a polyethylene glycol (PEG) derivative that features two N-hydroxysuccinimide (NHS) ester groups at each end of a PEG4 linker. This compound is primarily utilized in bioconjugation applications, where its ability to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules is crucial. The high reactivity of the NHS esters makes this compound an important tool in drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

  • Molecular Formula : C35H57N3O18
  • Molecular Weight : Approximately 807.9 g/mol
  • Structure : Contains a linear PEG chain with NHS ester groups at both terminals.

The primary biological activity of this compound revolves around its capacity to facilitate the formation of covalent bonds between biomolecules. The NHS group reacts with primary amines to create stable amide bonds, which are essential for constructing complex bioconjugates. This reaction is favored due to the high reactivity of the NHS ester, allowing efficient coupling with various biomolecules such as proteins and nucleic acids.

Applications in Research and Medicine

  • PROTAC Synthesis : this compound is integral in the development of PROTACs, which are designed to induce targeted degradation of specific proteins within cells. By linking ligands that bind to target proteins, this compound enhances the efficacy of these therapeutic agents .
  • Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, allowing for the selective delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
  • Bioconjugation : It is widely used for modifying proteins and peptides, enabling researchers to study interactions and functions within biological systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on PROTACs : A recent publication demonstrated that incorporating this compound into PROTAC designs significantly improved target engagement and degradation efficiency in cellular assays.
  • Antibody Conjugation : Research involving ADCs has shown that using this compound as a linker results in higher stability and improved therapeutic indices compared to other PEG-based linkers .

Comparative Analysis with Similar Compounds

Below is a comparison table showcasing this compound alongside other PEG-based linkers:

Compound NameStructure TypeUnique Features
This compound PEG-based linkerDual NHS esters for enhanced bioconjugation
N-Boc-N-bis(PEG2-acid)PEG-based linkerContains acid functionality instead of NHS group
Amino-PEG3-CH2CO2HPEG-based linkerFeatures an amino group for different conjugation
Azido-PEG4-4-nitrophenyl carbonatePEG-based linkerContains azide functionality for click chemistry

Q & A

Basic: What are the optimal storage and handling protocols for Bis-PEG4-NHS ester to ensure reactivity in experimental workflows?

Methodological Answer:
this compound must be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the NHS ester group. Prior to use, dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to minimize premature hydrolysis. For long-term storage of stock solutions, aliquot into small volumes and freeze at -80°C to avoid repeated freeze-thaw cycles, which degrade reactivity .

Key Properties Details
Molecular FormulaC₂₀H₂₈N₂O₁₂
Molecular Weight488.44 g/mol
Solubility<1 mg/mL in aqueous buffers
Storage (Powder)-20°C, inert atmosphere

Basic: How does this compound enable bioconjugation in protein modification experiments?

Methodological Answer:
The NHS ester group reacts selectively with primary amines (e.g., lysine residues on proteins) under mild conditions (pH 7–9, 4°C–25°C). The PEG4 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency. For example, in antibody-drug conjugate (ADC) synthesis, incubate this compound with the antibody in PBS (pH 8.0) for 2 hours, followed by purification via size-exclusion chromatography to remove unreacted linker .

Advanced: How does the hydrolysis of this compound influence its role in perovskite solar cell fabrication?

Methodological Answer:
During annealing, this compound undergoes hydrolysis (−COOR → −COOH), which reduces steric hindrance between perovskite precursors (e.g., PbI₂ and FAI) and enhances coordination with undercoordinated Pb²⁺ ions. This stabilizes the perovskite lattice and increases ion migration activation energy by ~0.2 eV, suppressing defect formation. To optimize this process, use in situ FTIR spectroscopy to monitor hydrolysis kinetics and adjust annealing temperature (e.g., 100°C–120°C) to balance phase purity and defect passivation .

Advanced: What experimental strategies quantify the impact of this compound on ion migration in optoelectronic materials?

Methodological Answer:

Electrochemical Impedance Spectroscopy (EIS): Measure ion migration activation energy (Eₐ) in perovskite films with/without this compound. A higher Eₐ indicates suppressed ion migration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Map spatial distribution of hydrolyzed −COOH groups to correlate with regions of reduced ion mobility.

Stability Testing: Expose devices to 85°C/85% relative humidity and track performance decay rates. Devices modified with this compound typically retain >90% efficiency after 500 hours, compared to <70% for controls .

Advanced: How can researchers design experiments to evaluate this compound’s role in PROTAC linker stability?

Methodological Answer:

Proteolytic Resistance Assays: Incubate PROTACs containing this compound in serum or lysosomal fluid (pH 5.0) and quantify intact linker via LC-MS over 24–72 hours.

Binding Affinity Studies: Use surface plasmon resonance (SPR) to compare target protein degradation efficiency between PEG4 and shorter PEG linkers. The PEG4 spacer often improves ternary complex formation by 20–40% due to flexibility .

Basic: What analytical techniques validate successful conjugation of this compound to biomolecules?

Methodological Answer:

  • MALDI-TOF Mass Spectrometry: Detect mass shifts corresponding to PEG4 linker addition (e.g., +488 Da per conjugation site).
  • UV-Vis Spectroscopy: Quantify NHS ester consumption by tracking absorbance at 260 nm.
  • Fluorescence Labeling: Use amine-reactive dyes (e.g., FITC) to confirm reduced free amine groups post-conjugation .

Advanced: How does PEG chain length (e.g., PEG4 vs. PEG8) affect the performance of this compound in ADC applications?

Methodological Answer:
Shorter PEG chains (e.g., PEG4) improve tumor penetration but reduce serum half-life , while longer chains (e.g., PEG8) enhance pharmacokinetics at the cost of increased steric hindrance. For ADCs targeting solid tumors, PEG4-modified constructs show 30–50% higher cellular uptake in 3D spheroid models compared to PEG8 variants. Validate using confocal microscopy with fluorescently labeled ADCs .

Advanced: What computational methods predict the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

Density Functional Theory (DFT): Calculate hydrolysis activation energies for −COOR groups in aqueous environments.

Molecular Dynamics (MD): Simulate PEG4 chain flexibility and solvent accessibility of NHS ester groups.

QSPR Models: Correlate linker structure with experimental half-life data to design derivatives with tunable hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.